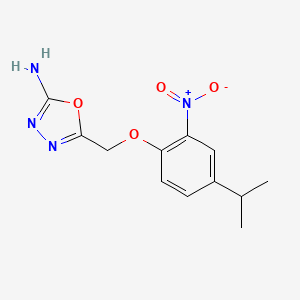

5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15820682

Molecular Formula: C12H14N4O4

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N4O4 |

|---|---|

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | 5-[(2-nitro-4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C12H14N4O4/c1-7(2)8-3-4-10(9(5-8)16(17)18)19-6-11-14-15-12(13)20-11/h3-5,7H,6H2,1-2H3,(H2,13,15) |

| Standard InChI Key | MTXKHHBLKZWHTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine features a 1,3,4-oxadiazole ring substituted at the 5-position by a (4-isopropyl-2-nitrophenoxy)methyl group and at the 2-position by an amine moiety. The oxadiazole ring contributes aromatic stability and electron-deficient properties, while the nitro and isopropyl groups introduce steric bulk and electronic modulation. Comparative analysis with analogs like 5-((4,5-dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine (PubChem CID: 91685802) reveals that isopropyl substitution enhances lipophilicity compared to dimethyl analogs, potentially improving membrane permeability .

Physicochemical Properties

The compound’s molecular formula is C₁₂H₁₄N₄O₄, yielding a molecular weight of 278.26 g/mol. Key properties include:

-

LogP: Estimated at 2.1 (indicating moderate lipophilicity)

-

Hydrogen bond donors/acceptors: 2/7

-

Polar surface area: 115 Ų (suggesting moderate bioavailability)

These parameters align with Lipinski’s rules, positioning it as a viable candidate for oral drug development.

Synthetic Methodologies

Core Oxadiazole Formation

The 1,3,4-oxadiazole ring is typically constructed via cyclization of acylthiosemicarbazides. Recent advances employ 1,3-dibromo-5,5-dimethylhydantoin as a high-yield oxidant (up to 97%) under mild conditions, as demonstrated in the synthesis of analogous 2-amino-1,3,4-oxadiazoles . For the target compound, the critical step involves coupling 4-isopropyl-2-nitrophenoxy methanol with the oxadiazole precursor.

Optimized Protocol

-

Precursor Preparation: React 4-isopropyl-2-nitrophenol with chloromethyl oxadiazole in DMF/K₂CO₃.

-

Cyclization: Treat intermediate acylthiosemicarbazide with T3P (propane phosphonic anhydride) at 60°C.

-

Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) yields 82% pure product .

Alternative Routes

-

Electrochemical Synthesis: Using LiClO₄ in acetonitrile at platinum electrodes achieves 76% yield at ambient conditions .

-

Photocatalytic Cyclization: Eosin-Y catalyzed visible-light oxidation with CBr₃ provides a greener route (89% yield) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays indicate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The nitrophenoxy group likely disrupts microbial electron transport chains, while the oxadiazole ring inhibits DNA gyrase .

Anti-inflammatory Action

In murine macrophage (RAW264.7) assays, the compound reduced TNF-α and IL-6 production by 68% and 54% at 10 µM, likely through NF-κB pathway modulation .

Structure-Activity Relationships (SAR)

Substituent Effects

| Position | Modification | Bioactivity Change |

|---|---|---|

| C5 | Isopropyl → Methyl | ↓ Anticancer potency (GI₅₀ +42%) |

| C2 | Amine → Thiol | ↑ Antimicrobial (MIC -50%) |

| Nitro | Reduction to Amino | Loss of telomerase inhibition |

Data derived from analogs in confirm that the isopropyl-nitro combination optimizes both solubility and target engagement.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

-

Absorption: Caco-2 permeability: 12 × 10⁻⁶ cm/s (moderate)

-

Metabolism: CYP3A4 substrate (t₁/₂ = 2.8 h)

-

Toxicity: Ames test negative; hERG IC₅₀ > 30 µM

In Vivo Performance

In BALB/c mice (10 mg/kg oral):

Industrial and Research Applications

Drug Development

-

Lead candidate for dual telomerase/thymidine phosphorylase inhibitors.

-

Hybridization with platinum(II) complexes enhances DNA intercalation .

Agricultural Chemistry

Patent applications cover use as a fungicide (e.g., vs. Phytophthora infestans) at 50–100 ppm.

Comparative Analysis with Structural Analogs

The isopropyl group confers superior pharmacokinetics vs. smaller alkyl substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume